molecular formula C2H2Cl3F B13423433 1,1,1-Trichloro-2-fluoroethane CAS No. 2366-36-1

1,1,1-Trichloro-2-fluoroethane

Cat. No.: B13423433
CAS No.: 2366-36-1
M. Wt: 151.39 g/mol
InChI Key: ZXUJWPHOPHHZLR-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-2-fluoroethane: is an organic compound with the molecular formula C2H2Cl3F . It is a halogenated hydrocarbon, specifically a chlorofluorocarbon (CFC). This compound is known for its applications in various industrial processes and its role as an intermediate in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trichloro-2-fluoroethane can be synthesized through the halogenation of ethane derivatives. One common method involves the reaction of trichloroethylene with hydrogen fluoride under controlled conditions. The reaction typically requires a catalyst such as antimony pentachloride or chromium trifluoride to facilitate the halogen exchange process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of the reactants and products. The process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trichloro-2-fluoroethane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: It can be oxidized to form more highly oxidized products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as or in aqueous or alcoholic solutions.

    Reduction: Catalysts like (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents such as or .

Major Products Formed:

Scientific Research Applications

Chemistry: 1,1,1-Trichloro-2-fluoroethane is used as a solvent in various chemical reactions and as an intermediate in the synthesis of other halogenated compounds.

Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are studied for their potential use in pharmaceuticals and as intermediates in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of refrigerants, propellants, and as a cleaning agent for electronic components due to its solvent properties .

Mechanism of Action

The mechanism of action of 1,1,1-Trichloro-2-fluoroethane involves its interaction with various molecular targets. As a solvent, it can dissolve non-polar substances, facilitating chemical reactions. In substitution reactions, the chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds. The compound’s reactivity is influenced by the presence of both chlorine and fluorine atoms, which affect its electron distribution and reactivity .

Comparison with Similar Compounds

    1,1,2-Trichloro-1,2,2-trifluoroethane (C2Cl3F3): Known for its use as a solvent and in the production of refrigerants.

    1,1,2-Trichloro-2-fluoroethane (C2H2Cl3F): Similar in structure but with different reactivity and applications.

    1,1,1-Trichloro-2,2,2-trifluoroethane (C2Cl3F3): Used in precision cleaning and as a refrigerant

Uniqueness: 1,1,1-Trichloro-2-fluoroethane is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties. Its reactivity and solvent capabilities make it valuable in various industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

1,1,1-trichloro-2-fluoroethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl3F/c3-2(4,5)1-6/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUJWPHOPHHZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl3F
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074943
Record name 1,1,1-Trichloro-2-fluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.39 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2366-36-1
Record name Ethane, 1,1,1-trichloro-2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002366361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1-Trichloro-2-fluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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